Cas no 2138153-18-9 (Sodium 1-chloroethane-1-sulfinate)
Sodium 1-chloroethane-1-sulfinate Chemical and Physical Properties
Names and Identifiers
-
- sodium 1-chloroethane-1-sulfinate
- 2138153-18-9
- EN300-723618
- Sodium 1-chloroethane-1-sulfinate
-
- Inchi: 1S/C2H5ClO2S.Na/c1-2(3)6(4)5;/h2H,1H3,(H,4,5);/q;+1/p-1
- InChI Key: UEWWUTDTCSRYNS-UHFFFAOYSA-M
- SMILES: ClC(C)S(=O)[O-].[Na+]
Computed Properties
- Exact Mass: 149.9518225g/mol
- Monoisotopic Mass: 149.9518225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 68.7
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.3Ų
Sodium 1-chloroethane-1-sulfinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-723618-0.05g |
sodium 1-chloroethane-1-sulfinate |
2138153-18-9 | 0.05g |
$1247.0 | 2023-05-30 | ||
| Enamine | EN300-723618-0.1g |
sodium 1-chloroethane-1-sulfinate |
2138153-18-9 | 0.1g |
$1307.0 | 2023-05-30 | ||
| Enamine | EN300-723618-0.25g |
sodium 1-chloroethane-1-sulfinate |
2138153-18-9 | 0.25g |
$1366.0 | 2023-05-30 | ||
| Enamine | EN300-723618-0.5g |
sodium 1-chloroethane-1-sulfinate |
2138153-18-9 | 0.5g |
$1426.0 | 2023-05-30 | ||
| Enamine | EN300-723618-1.0g |
sodium 1-chloroethane-1-sulfinate |
2138153-18-9 | 1g |
$1485.0 | 2023-05-30 | ||
| Enamine | EN300-723618-2.5g |
sodium 1-chloroethane-1-sulfinate |
2138153-18-9 | 2.5g |
$2912.0 | 2023-05-30 | ||
| Enamine | EN300-723618-5.0g |
sodium 1-chloroethane-1-sulfinate |
2138153-18-9 | 5g |
$4309.0 | 2023-05-30 | ||
| Enamine | EN300-723618-10.0g |
sodium 1-chloroethane-1-sulfinate |
2138153-18-9 | 10g |
$6390.0 | 2023-05-30 |
Sodium 1-chloroethane-1-sulfinate Related Literature
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on Sodium 1-chloroethane-1-sulfinate
Introduction to Sodium 1-chloroethane-1-sulfinate (CAS No. 2138153-18-9)
Sodium 1-chloroethane-1-sulfinate (CAS No. 2138153-18-9) is a specialized chemical compound that has garnered significant attention in the field of pharmaceuticals and biotechnology due to its unique structural and functional properties. This compound, characterized by its sulfinate group and chloro substituent, exhibits a range of applications that make it particularly valuable in the synthesis of complex molecules and the development of novel therapeutic agents.
The molecular structure of sodium 1-chloroethane-1-sulfinate consists of an ethane backbone with a sulfinate functional group (-SO₃Na) attached to one of the carbon atoms, which is further substituted with a chlorine atom. This arrangement imparts distinct reactivity and solubility characteristics, making it a versatile intermediate in organic synthesis. The presence of both the sulfinate and chloro groups allows for facile participation in nucleophilic substitution reactions, which are crucial for constructing more intricate molecular frameworks.
In recent years, sodium 1-chloroethane-1-sulfinate has been explored for its potential role in the synthesis of bioactive compounds. Its ability to act as a leaving group in substitution reactions has made it a valuable reagent in the development of pharmaceutical intermediates. For instance, researchers have leveraged its reactivity to introduce sulfonamide functionalities into target molecules, which are known for their biological activity across various therapeutic areas.
One of the most compelling aspects of sodium 1-chloroethane-1-sulfinate is its utility in drug discovery and development. The compound’s structural features enable it to serve as a building block for more complex pharmacophores, facilitating the creation of novel drugs with enhanced efficacy and reduced side effects. Recent studies have highlighted its application in the synthesis of sulfonamide-based antibiotics, where its role as an intermediate has been instrumental in optimizing drug candidates for improved pharmacokinetic profiles.
The sulfinate group in sodium 1-chloroethane-1-sulfinate also contributes to its potential as a ligand in coordination chemistry. This property has been exploited in the design of metal-organic frameworks (MOFs) and other supramolecular structures, where the compound’s ability to coordinate with transition metals can lead to innovative materials with applications in catalysis, gas storage, and separation technologies. These advancements underscore the compound’s broad utility beyond traditional pharmaceutical applications.
Furthermore, sodium 1-chloroethane-1-sulfinate has been investigated for its role in green chemistry initiatives. Its reactivity allows for synthetic pathways that minimize waste and maximize yield, aligning with the growing emphasis on sustainable practices in chemical manufacturing. By enabling more efficient synthetic routes, this compound supports the development of environmentally friendly processes that are essential for future industrial applications.
The compound’s solubility characteristics also make it a promising candidate for use in solution-phase reactions and as a precursor for solid-state materials. Its ability to dissolve in polar solvents while maintaining stability under various reaction conditions enhances its practicality in both laboratory-scale experiments and large-scale production processes. This versatility has led to increased interest from researchers seeking innovative solutions for complex chemical challenges.
Recent breakthroughs in computational chemistry have further illuminated the potential of sodium 1-chloroethane-1-sulfinate. Advanced modeling techniques have been used to predict its reactivity and interaction with other molecules, providing insights that guide experimental design and optimization. These computational studies have reinforced its importance as a key intermediate in synthetic chemistry and have opened new avenues for exploration.
In conclusion, sodium 1-chloroethane-1-sulfinate (CAS No. 2138153-18-9) represents a significant advancement in chemical synthesis and pharmaceutical development. Its unique structural features, coupled with its broad range of applications, make it an indispensable tool for researchers working on cutting-edge projects across multiple disciplines. As our understanding of its properties continues to grow, so too will its impact on innovation and progress in science and technology.
2138153-18-9 (Sodium 1-chloroethane-1-sulfinate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)